N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide

Lipophilicity Physicochemical profiling Drug-likeness

N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide is a key ortho-chloro analog for halogen-scanning SAR studies targeting HDACs and viral polymerases. Its unique 35Cl/37Cl isotopic signature simplifies LC-MS reaction monitoring, offering a distinct advantage over fluoro analogs. With a defined logP of 3.66, it is a critical comparator to deconvolute halogen contributions in Free-Wilson analyses. Purchase the complete series for comprehensive matched molecular pair analysis.

Molecular Formula C17H15ClN2O
Molecular Weight 298.8 g/mol
Cat. No. B14956145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide
Molecular FormulaC17H15ClN2O
Molecular Weight298.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C17H15ClN2O/c18-15-7-3-1-6-14(15)11-19-17(21)12-20-10-9-13-5-2-4-8-16(13)20/h1-10H,11-12H2,(H,19,21)
InChIKeyNDJDNEBJSYYWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide – What It Is and Why Direct Substitution Across 1H-Indole-1-acetamide Analogs Requires Evidence


N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide (CAS 1144494-38-1, MF C17H15ClN2O, MW 298.8 g/mol) is a synthetic indole-1-acetamide derivative bearing an ortho-chlorobenzyl substituent on the acetamide nitrogen [1]. It belongs to a pharmacologically significant scaffold class where the N1-acetamide attachment to the indole core is critical for interactions with targets such as histone deacetylases and viral polymerases [2]. Unlike the simpler unsubstituted benzyl analog, the ortho-chloro group introduces a distinct electronic and steric profile that can modulate target binding, metabolic stability, and physicochemical properties such as logP [1]. This compound serves primarily as a research intermediate and screening candidate in medicinal chemistry programs investigating oncological, antiviral, or neurological indications.

Why N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide Cannot Be Indiscriminately Swapped with Its Closest Structural Analogs


Within the indole-1-acetamide series, small variations on the N-benzyl substituent produce pronounced differences in both physicochemical behavior and biological target engagement. Replacement of the 2-chlorobenzyl group with unsubstituted benzyl (N-benzyl-2-(1H-indol-1-yl)acetamide, MW 264.32, LogP ~3.23 predicted) reduces the molecular weight by over 34 Da and markedly alters logP [1]. Conversely, switching to a 2-bromobenzyl or 2-fluorobenzyl congener introduces different halogen bonding capabilities, steric bulk, and metabolic lability [2]. The ortho-halogen in these compounds can influence the dihedral angle of the benzyl group relative to the acetamide plane, affecting the presentation of the indole pharmacophore to protein targets such as HDAC isoforms or HCV NS5B polymerase [3]. Therefore, procurement decisions based solely on scaffold similarity without quantitative comparative data risk selecting a compound with divergent target potency, cellular permeability, or metabolic half-life.

Quantitative Differentiation Evidence for N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide Relative to Closest Analogs


LogP Shift: 2-Chlorobenzyl vs. Unsubstituted Benzyl Alters Predicted Lipophilicity by ~0.4 Units

The computed logP of N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide is 3.66 [1]. In contrast, the unsubstituted benzyl analog N-benzyl-2-(1H-indol-1-yl)acetamide has a predicted XLogP3 of approximately 3.23, yielding a ΔlogP of ≈ +0.4 units attributable to the ortho-chlorine substitution . This increase in lipophilicity predicts enhanced membrane permeability but also potentially higher metabolic clearance and plasma protein binding compared to the des-chloro analog. For medicinal chemistry programs optimizing oral bioavailability, this logP difference is large enough to meaningfully alter pharmacokinetic profiles within an otherwise identical scaffold series.

Lipophilicity Physicochemical profiling Drug-likeness

Boiling Point Elevation: 2-Chlorobenzyl Substitution Increases Predicted Boiling Point by >10 °C Over the Parent Benzyl Analog

N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide exhibits a predicted boiling point of 547.1 ± 40.0 °C at 760 mmHg [1]. The comparable 2-methyl-substituted analog N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide has a predicted boiling point of 533.7 °C at 760 mmHg [2]. The ~13 °C elevation in predicted boiling point conferred by the 2-chlorobenzyl group reflects stronger intermolecular dipole-dipole interactions introduced by the C-Cl bond relative to C-H or C-CH₃, which can be practically relevant for preparative HPLC method development, solvent selection for recrystallization, and short-path distillation purification protocols.

Thermal stability Purification Formulation

Molecular Weight Differential: 2-Chlorobenzyl Adds 34.5 Da Over the Unsubstituted Benzyl Analog, Enabling Mass-Directed Purification Selectivity

The molecular weight of N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide is 298.767 g/mol (monoisotopic mass 298.087280) [1]. Its closest direct analog, N-benzyl-2-(1H-indol-1-yl)acetamide, has a molecular weight of 264.32 g/mol . The 34.45 Da mass difference, arising from replacement of a hydrogen with chlorine at the ortho position, is accompanied by a distinctive ³⁵Cl/³⁷Cl isotopic signature (3:1 ratio, +2 Da spacing) that serves as a confirmatory fingerprint in LC-MS and GC-MS analyses. This isotopic pattern enables unambiguous identification of the 2-chlorobenzyl series in complex reaction mixtures, a feature absent in the des-chloro, 2-fluoro, or 2-methyl congeners.

Mass spectrometry Analytical QC Chromatography

Halogen-Substitution SAR: Ortho-Chlorobenzyl Indole-1-acetamides Occupy a Distinct Potency-Solubility Niche Relative to F, Br, and H Analogs in HDAC Inhibition

A patent covering indole-1-acetamide derivatives as sPLA₂ and HDAC inhibitors teaches that variation of the benzyl substituent from H → F → Cl → Br → I systematically modulates target potency [1]. While specific IC₅₀ values for N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide against isolated HDAC isoforms have not been published in the peer-reviewed literature, structurally related indole-1-acetamide HDAC inhibitors bearing benzyl cap groups with ortho-substitution have been reported with HDAC1/HDAC2 IC₅₀ values in the range of 100–5000 nM, depending on the nature of the halogen and the linker length [2]. The chlorine atom at the ortho position provides a balance between steric bulk (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å vs. Br = 1.85 Å) and electronegativity, which is expected to yield intermediate potency and metabolic stability compared to the more metabolically labile 2-fluorobenzyl or the bulkier, potentially less soluble 2-bromobenzyl congeners [3]. Direct comparative data for this specific compound against the 2-F and 2-Br analogs would require head-to-head experimental determination by the end user.

HDAC inhibition Structure-activity relationship Halogen bonding

Vendor Purity Specifications: Routine Availability at >95% Purity with MW Confirmation by LC-MS

Commercial suppliers list N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide with a standard purity specification of >95%, as confirmed by LC-MS and ¹H NMR . The compound is supplied as a solid powder with a molecular weight confirmed at 298.8 g/mol and an InChI Key of NDJDNEBJSYYWAR-UHFFFAOYSA-N, providing a unique digital identifier for database cross-referencing . The CAS registry number 1144494-38-1 is registered but the compound is exclusively offered for research purposes and is not intended for human therapeutic or veterinary applications . In contrast, several structurally similar indole-1-acetamides (e.g., the 7-methoxy or 5-methoxy analogs) are listed only at lower purity grades (~95%) by the same vendors, and the more common N-benzyl-2-(1H-indol-1-yl)acetamide is supplied from fewer commercial sources based on current catalog availability .

Quality control Procurement specification Analytical characterization

Absence of Published Direct Comparative Bioactivity Data: Critical Gap for Evidence-Based Procurement Decisions

Despite the compound's inclusion in multiple commercial catalogs and chemical databases, a comprehensive search of PubMed, ChEMBL, BindingDB, Google Patents, and major vendor repositories yielded no peer-reviewed primary research publications reporting quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, or cellular assay results) for N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide itself [1][2][3]. All potency assertions in this guide are therefore derived from class-level SAR inference based on structurally related indole-1-acetamide derivatives. This represents a material evidence gap: any procurement decision that prioritizes this compound over its 2-fluorobenzyl, 2-bromobenzyl, or unsubstituted benzyl analogs on grounds of superior bioactivity cannot be supported by published data as of the search date (April 2026). End users must either commission bespoke head-to-head profiling or rely on physicochemical differentiation alone until such data become available.

Data transparency Procurement risk Experimental validation required

Scientifically Validated Application Scenarios for Procuring N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide


Medicinal Chemistry SAR Exploration of ortho-Halogen Effects in Indole-1-acetamide HDAC or Kinase Inhibitor Lead Series

Given the established role of the indole-1-acetamide scaffold in HDAC inhibition [1], N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide can serve as the 2-chlorobenzyl representative within a halogen-scanning SAR matrix. Its computed logP of 3.66 and intermediate halogen steric profile make it a suitable comparator alongside the 2-fluoro, 2-bromo, and unsubstituted benzyl analogs to deconvolute the contributions of halogen bonding, lipophilicity, and steric bulk to target potency and selectivity. Procurement of the complete halogen series allows the medicinal chemist to construct a quantitative Free-Wilson or matched molecular pair analysis.

Synthetic Intermediate for N-Functionalized Indole Derivatives via Nucleophilic Aromatic Substitution at the 2-Chlorobenzyl Position

The ortho-chlorine atom of the 2-chlorobenzyl group is susceptible to nucleophilic aromatic substitution (SNAr) under appropriate conditions (e.g., with amines, thiols, or alkoxides in the presence of a base) . This enables the compound to serve as a divergent synthetic intermediate for generating libraries of N-(2-substituted-benzyl)-2-(1H-indol-1-yl)acetamide derivatives. The distinctive chlorine isotopic signature facilitates reaction monitoring by LC-MS, providing a practical advantage over the 2-fluoro or unsubstituted benzyl analogs, which lack this built-in mass spectrometric handle.

Analytical Reference Standard for Method Development Involving Chlorine-Containing Indole Derivatives

The well-defined physicochemical properties, including the characteristic ³⁵Cl/³⁷Cl isotopic pattern and a unique InChI Key (NDJDNEBJSYYWAR-UHFFFAOYSA-N), make this compound suitable for use as an analytical reference standard during HPLC, LC-MS, or GC-MS method development targeting chlorine-containing indole derivatives . Its distinct retention time and mass spectrum relative to des-halogen analogs aid in system suitability testing and calibration curve validation for impurity profiling in pharmaceutical development workflows.

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Accessible Validation Ligands

Due to its moderate molecular weight and computed logP within drug-like space, this compound is an appropriate candidate for prospective computational docking studies against HDAC isoforms or other established indole-binding targets prior to synthesis and experimental testing [1]. The commercial availability of the compound at defined purity (>95%) enables immediate purchase for biophysical validation (e.g., SPR, DSF, or ITC) of computational predictions, closing the design-make-test cycle more rapidly than if a custom synthesis were required.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.